Thp-peg9

PROTAC linker optimization ternary complex formation structure-activity relationship

THP-PEG9 (CAS 658858-65-2) is a monodisperse polyethylene glycol (PEG)-based linker containing a tetrahydropyran (THP) protecting group, designed specifically as a building block for proteolysis-targeting chimeras (PROTACs). The compound features a nine-unit PEG chain (MW 454.6, C21H42O10) terminated with a hydroxyl group and a THP-protected alcohol, enabling orthogonal conjugation strategies in heterobifunctional degrader synthesis.

Molecular Formula C21H42O10
Molecular Weight 454.6 g/mol
Cat. No. B611360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThp-peg9
SynonymsTHP-PEG9
Molecular FormulaC21H42O10
Molecular Weight454.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H42O10/c22-4-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-31-21-3-1-2-5-30-21/h21-22H,1-20H2
InChIKeyBMBLURHCJAQZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

THP-PEG9 PROTAC Linker: Technical Specifications and Procurement Baseline


THP-PEG9 (CAS 658858-65-2) is a monodisperse polyethylene glycol (PEG)-based linker containing a tetrahydropyran (THP) protecting group, designed specifically as a building block for proteolysis-targeting chimeras (PROTACs) . The compound features a nine-unit PEG chain (MW 454.6, C21H42O10) terminated with a hydroxyl group and a THP-protected alcohol, enabling orthogonal conjugation strategies in heterobifunctional degrader synthesis . As a member of the PEG linker family, THP-PEG9 provides the hydrophilic spacer essential for maintaining aqueous solubility of the final PROTAC molecule while the THP group offers acid-labile protection that can be selectively removed under mild acidic conditions .

THP-PEG9 vs. Alternative Linkers: Why Direct Substitution Without Re-Optimization Compromises PROTAC Performance


Generic substitution of THP-PEG9 with other PEG linkers of different lengths (e.g., PEG4, PEG8, PEG11) or alternative alkyl chains without systematic re-optimization introduces unacceptable risk to ternary complex formation and degradation efficiency. Linker length directly governs the spatial orientation between the E3 ligase and target protein within the ternary complex, with deviations as small as one ethylene glycol unit capable of shifting DC50 values by an order of magnitude or more [1]. Shorter linkers (e.g., PEG4-6) may fail to span inter-protein distances that exceed 3 nm in the ternary complex, while excessively long linkers (e.g., PEG11+) increase entropic penalties and promote non-productive binary interactions that manifest as the hook effect [2]. Furthermore, alkyl-based alternatives introduce hydrophobic character that alters membrane permeability and solubility profiles in ways that cannot be predicted from PEG SAR alone [3]. The empirical nature of linker SARs dictates that each length variant must be screened independently; procurement of a linker that deviates from the optimized length established in lead series effectively resets the SAR campaign to an earlier stage [4].

THP-PEG9 Differentiated Performance: Quantitative Evidence for Scientific Procurement Decisions


PEG9 Linker Length: Occupies Critical Gap Between Standard PEG8 and Extended PEG11 for Optimizing Ternary Complex Cooperativity

THP-PEG9 occupies a linker length niche that falls between the widely used PEG8 standard and the extended PEG11 variant. PEG8 linkers provide an end-to-end distance appropriate for crystallographically measured inter-pocket distances in many PROTAC systems, but may constrain conformational sampling for targets that undergo larger domain rearrangements upon ligand binding [1]. PEG9 adds one additional ethylene glycol unit, introducing incremental conformational flexibility without the full entropic penalty of longer chains (PEG11+). SAR studies demonstrate that progressing from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, with corresponding reductions in cellular EC50 values [2]. PEG9 represents a fine-tuning increment for cases where PEG8 yields suboptimal cooperativity but full PEG11 introduces hook-effect liabilities. The nine-unit PEG chain of THP-PEG9 is specifically noted for providing an optimal balance between solubility and flexibility compared to shorter or longer PEG derivatives .

PROTAC linker optimization ternary complex formation structure-activity relationship targeted protein degradation

High-Purity PEG9 Specification: ≥95% Purity Minimizes DC50 Artifacts from Truncated Oligomer Contamination

THP-PEG9 is supplied with a minimum purity specification of ≥95%, a critical parameter for PROTAC linker procurement that directly impacts the interpretability of biological assay data . Impurities in PEG linker batches, particularly truncated oligomers (e.g., PEG8 or PEG7 contaminants) or over-oxidized species, act as competitive inhibitors that lock into non-productive binary interactions, thereby artificially lowering the apparent DC50 of the intended degrader [1]. Oversized impurities effectively reduce the molarity of the ternary complex, while shorter truncation products can out-compete the native degrader for E3 ligase or target protein binding sites [2]. High-purity lots (≥95%) compress the variance in SAR tables and preserve the credibility of structure-activity interpretations [3]. In contrast, lower-purity alternatives (e.g., <90%) introduce batch-to-batch drift that manifests as attrition in DC50 reproducibility, forcing costly resynthesis and revalidation of entire degrader libraries [4].

PROTAC quality control linker purity DC50 reproducibility batch consistency

THP Protecting Group Enables Acid-Labile Orthogonal Deprotection Without Compromising PEG Backbone Integrity

THP-PEG9 incorporates a tetrahydropyran (THP) protecting group that is selectively removable under mild acidic conditions, enabling orthogonal conjugation strategies during PROTAC assembly [1]. The THP group provides acid-labile protection for the terminal alcohol, allowing chemists to perform reactions on other functional groups (e.g., amine couplings, click chemistry) without affecting the protected terminus . Unlike base-labile protecting groups (e.g., Fmoc) that require strongly basic conditions potentially degrading the PEG backbone or ester-containing warheads, THP deprotection proceeds under mildly acidic conditions (e.g., pyridinium p-toluenesulfonate in methanol or aqueous acetic acid) that preserve the integrity of the PEG chain and sensitive ligand moieties [2]. This orthogonal compatibility is particularly valuable when constructing PROTACs with acid-sensitive warheads or when multi-step synthetic sequences demand sequential deprotection .

PROTAC synthesis orthogonal protection THP deprotection conjugation chemistry

Hydrophilic PEG9 Backbone Enhances Aqueous Solubility Relative to Alkyl Linkers of Comparable Length

The nine-unit PEG backbone of THP-PEG9 confers hydrophilic character that increases the water solubility of the resulting PROTAC molecule in aqueous media, a property that is both stated in technical documentation [1] and supported by class-level understanding of PEG linker behavior. In contrast, alkyl linkers of comparable atom length (e.g., C8-C12 alkyl chains) introduce hydrophobic character that can lead to micellar entrapment, increased lipophilicity (logP), and altered membrane permeability profiles [2]. PEG linkers improve the water solubility of PROTAC molecules, which is crucial for overcoming the pharmacokinetic challenges often posed by these larger compounds [3]. The introduction of PEG can increase the water solubility of PROTAC molecules and affect cell permeability, thereby influencing oral absorption potential . While direct solubility measurements for isolated THP-PEG9 are not provided in the available sources, the PEG backbone's established hydrophilicity represents a class-level advantage over alkyl-based alternatives.

PROTAC solubility aqueous formulation linker hydrophilicity drug-like properties

THP-PEG9 Application Scenarios: Where PEG9 Linker Length and ≥95% Purity Provide Quantifiable Procurement Value


PROTAC Lead Optimization Requiring Fine-Tuning of Ternary Complex Cooperativity Beyond PEG8

When SAR campaigns with PEG8 linkers demonstrate incomplete target degradation (DC50 plateau >100 nM) but structural modeling suggests that modestly increased linker length could improve ternary complex sampling without inducing the hook effect, THP-PEG9 provides the next logical increment for optimization. The nine-unit PEG chain adds conformational flexibility while maintaining sufficient rigidity to avoid the entropic penalties associated with PEG11+ linkers [1]. This scenario is particularly relevant for targets with flexible binding domains or when crystallographic data indicate inter-ligand distances that marginally exceed the optimal span of PEG8. Procurement of THP-PEG9 enables rapid library expansion without the synthetic burden of custom linker synthesis, preserving lead optimization timelines.

High-Throughput PROTAC Library Construction Requiring Batch-to-Batch DC50 Reproducibility

For medicinal chemistry teams constructing PROTAC libraries intended for cross-campaign comparison and SAR model building, the ≥95% purity specification of THP-PEG9 is a procurement prerequisite . Lower-purity batches introduce truncated oligomer contaminants that artifactually depress DC50 values and generate false-positive hits, necessitating costly resynthesis and revalidation [2]. High-purity PEG9 linkers compress SAR table variance, enabling reliable structure-activity interpretations that guide second-generation rigidification or stereochemical editing. This scenario applies to any PROTAC discovery program where assay reproducibility and data integrity are paramount for downstream candidate nomination.

Multi-Step PROTAC Synthesis Requiring Orthogonal Protection of Terminal Hydroxyl Group

When synthetic routes involve sequential conjugation steps—such as initial E3 ligand attachment followed by target protein warhead coupling—the acid-labile THP protecting group of THP-PEG9 provides orthogonal deprotection capability without exposing the PEG backbone or sensitive warheads to strongly basic conditions [3]. This scenario is particularly valuable when constructing PROTACs with base-sensitive functional groups (e.g., esters, certain heterocycles) or when using click chemistry that requires a free hydroxyl for subsequent activation. The THP group can be selectively removed under mild acidic conditions (pH ~4-6) that preserve the integrity of the PEG ether backbone, a feature not available with Fmoc-protected PEG linkers that require piperidine/DMF deprotection .

Aqueous Formulation Development for In Vivo PROTAC Studies

For PROTAC programs advancing to in vivo efficacy studies where aqueous formulation is required for intravenous or intraperitoneal administration, the hydrophilic PEG9 backbone of THP-PEG9 contributes to improved water solubility of the final degrader molecule [4]. This scenario is particularly relevant when alkyl linkers of comparable length would necessitate complex formulation vehicles (e.g., high percentages of DMSO, PEG300, or surfactants) that may confound in vivo interpretation or introduce vehicle-related toxicity. The enhanced aqueous compatibility of PEG-based linkers simplifies formulation development and reduces the risk of precipitation upon dilution in physiological buffers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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